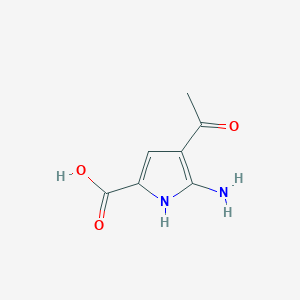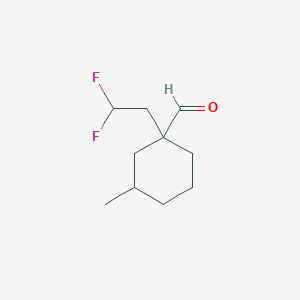
1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it valuable in various fields such as medicinal chemistry, materials science, and agrochemistry.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents . This method allows for the selective introduction of the difluoroethyl group into various nucleophiles, including thiols, amines, and alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic difluoroethylation reactions. The use of hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate, is crucial for achieving high yields and selectivity . Optimization of reaction conditions, including the choice of oxidants and solvents, is essential for efficient production.
化学反応の分析
Types of Reactions
1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Difluoroethylated nucleophiles.
科学的研究の応用
1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group is a valuable pharmacophore in drug design, enhancing metabolic stability and target specificity.
Materials Science: Fluorinated compounds are used in the development of advanced materials with unique properties.
Agrochemistry: The compound’s stability and reactivity make it useful in the synthesis of agrochemicals.
作用機序
The mechanism of action of 1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoroethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively bind to its targets . The presence of fluorine atoms increases the acidity of the α-proton, tuning the compound’s affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and exhibit similar reactivity and stability.
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound is important in the agrochemical industry and shares the difluoromethyl group.
Uniqueness
1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde is unique due to its specific structure, which combines the difluoroethyl group with a cyclohexane ring and an aldehyde functional group. This combination imparts distinct physicochemical properties, making it valuable in various applications.
特性
分子式 |
C10H16F2O |
|---|---|
分子量 |
190.23 g/mol |
IUPAC名 |
1-(2,2-difluoroethyl)-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16F2O/c1-8-3-2-4-10(5-8,7-13)6-9(11)12/h7-9H,2-6H2,1H3 |
InChIキー |
NLPQMGUHTXYKEC-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)(CC(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


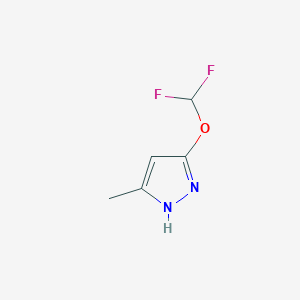
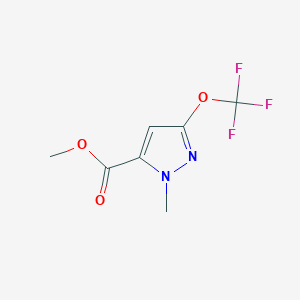

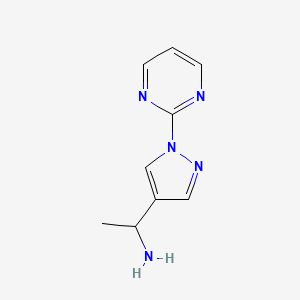
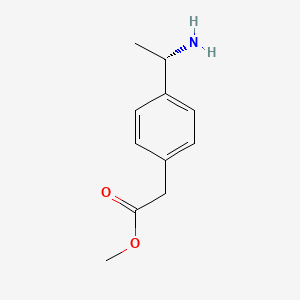
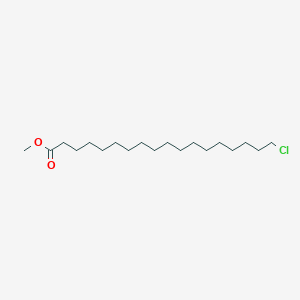
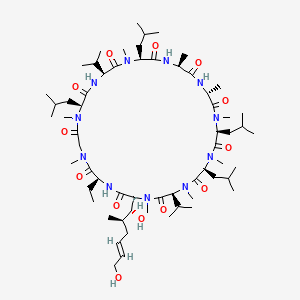
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
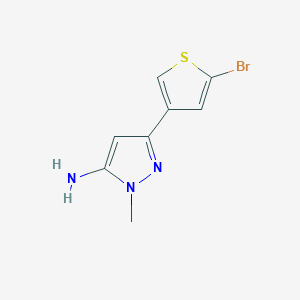
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B15278479.png)
![(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B15278481.png)

![tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B15278485.png)
